molecular formula C11H18ClN5 B12223391 N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12223391
M. Wt: 255.75 g/mol
InChI Key: KZIRZXSYKXXYEY-UHFFFAOYSA-N
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Description

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two dimethylpyrazole groups connected by a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method is the reaction of 1,3-dimethylpyrazole with a suitable alkylating agent, such as bromomethyl, in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The purification steps typically include crystallization and recrystallization to obtain the pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the pyrazole groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique catalytic and biological activities. The pathways involved may include enzyme inhibition, where the compound binds to the active site of an enzyme, preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly valuable in coordination chemistry and catalysis. Additionally, its potential biological activities set it apart from other similar compounds, making it a subject of interest in medicinal chemistry research .

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-5-13-16(4)11(8)12-6-10-7-15(3)14-9(10)2;/h5,7,12H,6H2,1-4H3;1H

InChI Key

KZIRZXSYKXXYEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CN(N=C2C)C.Cl

Origin of Product

United States

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